1,2-dimethyl-1H-indole-3-carboximidamide

Description

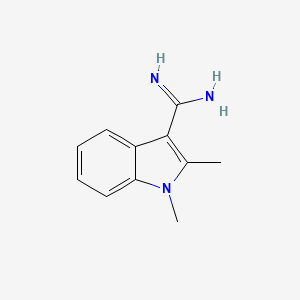

1,2-Dimethyl-1H-indole-3-carboximidamide is a substituted indole derivative featuring methyl groups at the 1- and 2-positions and a carboximidamide functional group at the 3-position. The carboximidamide moiety (NH$_2$C=NH) distinguishes it from simpler indole derivatives, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1,2-dimethylindole-3-carboximidamide |

InChI |

InChI=1S/C11H13N3/c1-7-10(11(12)13)8-5-3-4-6-9(8)14(7)2/h3-6H,1-2H3,(H3,12,13) |

InChI Key |

KJPALUKQWXMZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-indole-3-carboximidamide typically involves the reaction of 1,2-dimethylindole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indole-3-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

1,2-Dimethyl-1H-indole-3-carboximidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,2-dimethyl-1H-indole-3-carboximidamide can be contextualized by comparing it to related indole derivatives, as illustrated below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Reactivity :

- The amidine group in this compound is highly basic and can form stable salts with acids, unlike the ester group in Methyl 1-methyl-β-carboline-3-carboxylate or the carboxylic acid in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This property may enhance its bioavailability or target-binding affinity in drug design .

- The ester in Methyl 1-methyl-β-carboline-3-carboxylate is prone to hydrolysis under acidic or basic conditions, whereas the amidine group may exhibit greater stability in physiological environments .

The 7-chloro substituent in 7-chloro-3-methyl-1H-indole-2-carboxylic acid enhances electronegativity at the indole ring, altering electronic distribution compared to the methyl-dominated substitutions in the target compound .

Spectral Data :

- Methyl 1-methyl-β-carboline-3-carboxylate shows characteristic $^1$H-NMR signals for methyl (δ 2.85) and methoxy (δ 4.03) groups, which differ significantly from the expected amidine proton signals (δ ~8–10 for NH$_2$) in the target compound .

Biological Relevance :

- Amidines like this compound are often explored as protease inhibitors or antimicrobial agents, whereas β-carboline esters (e.g., Methyl 1-methyl-β-carboline-3-carboxylate) are studied for neuroactive properties due to their structural resemblance to alkaloids .

Biological Activity

1,2-Dimethyl-1H-indole-3-carboximidamide (C11H13N3) is an indole derivative that has garnered attention for its diverse biological activities. This compound's molecular structure includes a carboximidamide functional group, which contributes to its unique properties and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1,2-dimethylindole-3-carboximidamide |

| InChI | InChI=1S/C11H13N3/c1-7-10(11(12)13)8-5-3-4-6-9(8)14(7)2/h3-6H,1-2H3,(H3,12,13) |

| InChI Key | KJPALUKQWXMZGX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)C(=N)N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to bind to various receptors and enzymes, modulating their activity and leading to significant biological effects. The precise molecular pathways involved in its action are still under investigation but are believed to include:

- Antiviral Activity : The compound may inhibit viral replication by targeting viral enzymes.

- Anticancer Effects : Potentially promotes apoptosis in cancer cells through modulation of apoptotic pathways.

- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines showed that the compound induced apoptosis with an IC50 value of approximately 25.72 μM in MCF cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : It showed significant inhibitory action against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 40 μg/mL, indicating its potential as an antibacterial agent .

Study 1: Anticancer Activity in Mice

In a notable case study, the effects of this compound were evaluated in tumor-bearing mice. The results indicated a marked reduction in tumor growth compared to control groups, suggesting strong in vivo anticancer properties .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against various bacterial strains. It was found effective against both Gram-positive and Gram-negative bacteria, with varying MIC values that highlight its broad-spectrum activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-indole-3-carboxamide | Lacks dimethyl substitution | Moderate anticancer activity |

| 2,3-Dimethylindole | Similar indole core but different substitutions | Limited biological data |

| 2-Methylindole | Simplified structure | Lower potency than target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.